molecular formula C13H17NO2 B1230206 AH 001 CAS No. 80270-68-4

AH 001

Cat. No.: B1230206
CAS No.: 80270-68-4
M. Wt: 219.28 g/mol
InChI Key: VDJCYVYVTWEIPD-UHFFFAOYSA-N
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Description

AH 001 is a synthetic melatoninergic agonist with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol . It is primarily used in scientific research and has shown potential in various applications, particularly in the field of medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AH 001 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves organic synthesis techniques such as nucleophilic substitution, reduction, and protection-deprotection strategies .

Industrial Production Methods

Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale organic synthesis, purification through chromatography, and rigorous quality control measures to meet research-grade standards .

Chemical Reactions Analysis

Types of Reactions

AH 001 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various analogs and derivatives of this compound, which are used for further research and development .

Scientific Research Applications

AH 001 has a wide range of applications in scientific research:

Mechanism of Action

AH 001 exerts its effects by acting as an agonist of melatonin receptors. It binds to these receptors, mimicking the action of natural melatonin, and regulates various physiological processes, including sleep-wake cycles and mood regulation. The molecular targets include melatonin receptors MT1 and MT2, and the pathways involved are related to the modulation of circadian rhythms and neuroprotection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its specific binding affinity and efficacy at melatonin receptors, making it a valuable tool in research. Its synthetic nature allows for modifications that can enhance its properties and applications in various fields .

Properties

IUPAC Name

N-(8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-9(15)14-11-7-6-10-4-3-5-13(16-2)12(10)8-11/h3-5,11H,6-8H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJCYVYVTWEIPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC2=C(C1)C(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90934704
Record name N-(8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90934704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80270-68-4, 153221-21-7
Record name 2-Acetamido-8-methoxytetralin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080270684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AH 001
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153221217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90934704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5.18 gm of 8-methoxy-2-tetralone [described in J. Chem. Soc. 2636 (1965)] dissolved in 100 ml of methanol, were added 560 mg of sodium cyanoborohydride and 4.86 gm of ammonium acetate, and the mixture was stirred for 89 hours at room temperature. The reaction mixture was ice-cooled and adjusted to below pH 1, followed by the addition of 500 ml of water. After washing with ether, the water layer was adjusted to greater than pH 10 with potassium hydroxide and extracted with ether. The extract was dried over anhydrous magnesium sulfate, and the residue obtained by removing the solvent was dissolved in 50 ml of methylene chloride. 2 ml of pyridine and 2.4 ml of acetic anhydride were added to the solution, followed by stirring at room temperature for 1 hour. The reaction mixture was washed with 10% aqueous solution of hydrochloric acid, saturated aqueous solution of sodeum bicarbonate, and saturated brine in this order, and dried over anhydrous magnesium sulfate. After removal of the solvent, the residue was ctystallized in ethyl acetate and hexane to produce 2.47 gm of the title compound.
Quantity
5.18 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
560 mg
Type
reactant
Reaction Step Two
Quantity
4.86 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Using a procedure similar to that described in Example 1, 0.30 g of 8-methoxy-2-amino-tetralin yielded 0.23 g (69%) of 8-methoxy-2-acetamido-tetralin following treatment with acetic anhydride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 8-Methoxy-2-acetamidotetralin being investigated as a potential therapeutic agent?

A1: 8-Methoxy-2-acetamidotetralin is a conformationally restricted analog of the hormone melatonin. [] Melatonin is known to regulate various neural and endocrine processes, particularly those influenced by the daily light-dark cycle. [] Researchers are studying 8-Methoxy-2-acetamidotetralin and similar compounds to understand how the three-dimensional shape of melatonin relates to its biological activity. [] This knowledge can be used to design more effective medications for sleep disorders, depression, and other conditions influenced by melatonin.

Q2: What are the key structural features of 8-Methoxy-2-acetamidotetralin that are important for its activity?

A2: The research highlights the importance of conformational restriction in 8-Methoxy-2-acetamidotetralin. [] This means that the molecule's structure limits its ability to rotate freely around certain bonds. This restriction forces 8-Methoxy-2-acetamidotetralin into specific shapes that may be crucial for interacting with its biological targets, potentially melatonin receptors. Further research using molecular mechanics calculations and NMR spectroscopy is being conducted to explore the conformational behavior of 8-Methoxy-2-acetamidotetralin in different environments. []

Q3: How do researchers study the conformational properties of 8-Methoxy-2-acetamidotetralin?

A3: Researchers use a combination of computational chemistry and experimental techniques. Molecular mechanics calculations, employing force fields like MM2-85 and those within programs like MacroModel, help predict low-energy conformations of the molecule. [] These calculations provide insights into the preferred shapes 8-Methoxy-2-acetamidotetralin adopts. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy is utilized to study the conformational behavior of the molecule in solution. [] By comparing computational predictions with experimental data, researchers gain a comprehensive understanding of the structural features that influence the biological activity of 8-Methoxy-2-acetamidotetralin.

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